molecular formula C20H21N5O2 B13888618 4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine

4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine

Cat. No.: B13888618
M. Wt: 363.4 g/mol
InChI Key: BUIWTAXMJRFLGF-UHFFFAOYSA-N
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Description

4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring, an azetidine ring, a pyrazine ring, and a morpholine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Formation of the Azetidine Ring: The azetidine ring can be formed by the cyclization of a suitable precursor, such as a β-amino alcohol, using reagents like phosphorus oxychloride.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of 1,2-diamines with α-diketones under acidic conditions.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by the reaction of diethanolamine with sulfuric acid.

Industrial Production Methods

Industrial production of this compound typically involves the optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs.

    Azetidine Derivatives: Compounds like azetidine-2-carboxylic acid, which is used in peptide synthesis.

    Pyrazine Derivatives: Compounds like pyrazinamide, which is used as an antitubercular drug.

    Morpholine Derivatives: Compounds like morpholine itself, which is used as a solvent and corrosion inhibitor.

The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

4-[3-(1-quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine

InChI

InChI=1S/C20H21N5O2/c1-2-4-17-15(3-1)5-6-18(23-17)25-13-16(14-25)27-20-19(21-7-8-22-20)24-9-11-26-12-10-24/h1-8,16H,9-14H2

InChI Key

BUIWTAXMJRFLGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3CN(C3)C4=NC5=CC=CC=C5C=C4

Origin of Product

United States

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